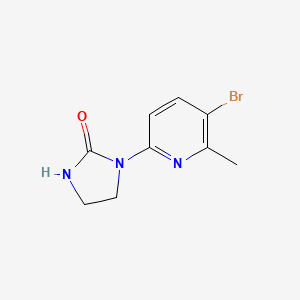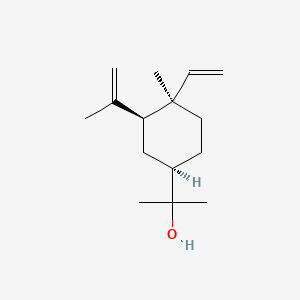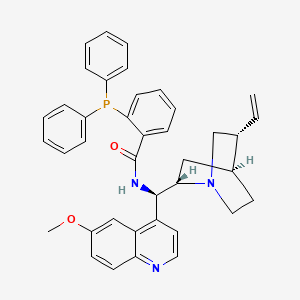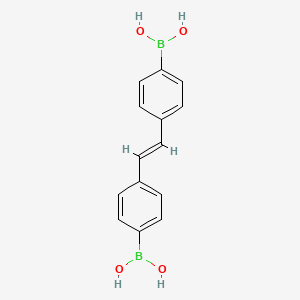
(E)-(Ethene-1,2-diylbis(4,1-phenylene))diboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(Ethene-1,2-diylbis(4,1-phenylene))diboronic acid is an organic compound with the molecular formula C14H14B2O4. This compound is characterized by the presence of two boronic acid groups attached to a central ethene-1,2-diyl bis(phenylene) structure. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(Ethene-1,2-diylbis(4,1-phenylene))diboronic acid typically involves the reaction of 1,2-dibromoethene with phenylboronic acid under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(E)-(Ethene-1,2-diylbis(4,1-phenylene))diboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding boronic acid derivatives.
Substitution: The boronic acid groups can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boronic acid derivatives.
Substitution: Biaryl compounds through Suzuki-Miyaura cross-coupling.
Scientific Research Applications
(E)-(Ethene-1,2-diylbis(4,1-phenylene))diboronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (E)-(Ethene-1,2-diylbis(4,1-phenylene))diboronic acid involves the interaction of its boronic acid groups with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronic acid groups form a complex with the palladium catalyst, facilitating the formation of carbon-carbon bonds. In biological systems, the boronic acid groups can interact with enzymes, inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid compound used in similar reactions.
4,4’-Biphenyldiboronic acid: Another diboronic acid compound with a different central structure.
2,2’-Bipyridine-5,5’-diboronic acid: A diboronic acid compound with a bipyridine central structure.
Uniqueness
(E)-(Ethene-1,2-diylbis(4,1-phenylene))diboronic acid is unique due to its central ethene-1,2-diyl bis(phenylene) structure, which provides distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with palladium catalysts makes it particularly valuable in Suzuki-Miyaura cross-coupling reactions .
Properties
Molecular Formula |
C14H14B2O4 |
|---|---|
Molecular Weight |
267.9 g/mol |
IUPAC Name |
[4-[(E)-2-(4-boronophenyl)ethenyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H14B2O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10,17-20H/b2-1+ |
InChI Key |
PKYHHJFJJKWAPA-OWOJBTEDSA-N |
Isomeric SMILES |
B(C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)B(O)O)(O)O |
Canonical SMILES |
B(C1=CC=C(C=C1)C=CC2=CC=C(C=C2)B(O)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-((5,10-Dimethyl-6-oxo-6,10-dihydro-5H-pyrimido[5,4-b]thieno[3,2-e][1,4]diazepin-2-yl)amino)benzenesulfonamide 2,2,2-trifluoroacetate](/img/structure/B12830898.png)
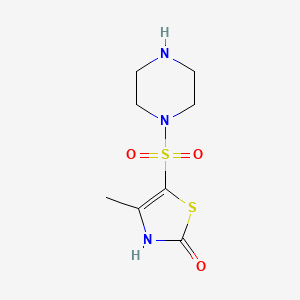
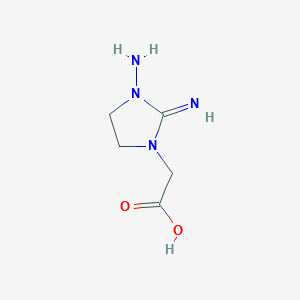
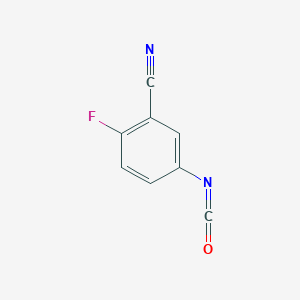
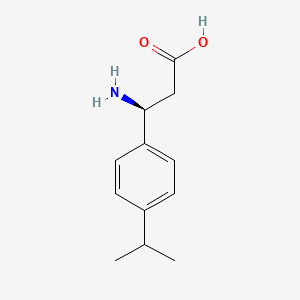
![8,19-Dihydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B12830930.png)
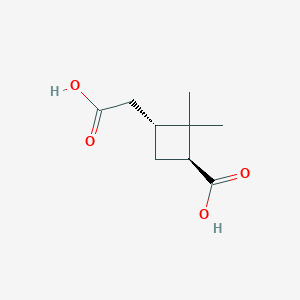
![N-Ethyl-N-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12830954.png)
